NCT02 is a synthetic compound investigated for its potential use in pancreatic cancer treatment. It is classified as a “molecular glue degrader,” specifically targeting Cyclin K. [] Molecular glue degraders are a class of molecules that induce protein degradation by promoting interactions between a target protein and an E3 ubiquitin ligase. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
NCT02 functions as a molecular glue degrader by specifically targeting and degrading Cyclin K and its associated kinase CDK12. [] While the precise mechanism by which NCT02 induces this degradation is not specified, it is suggested to involve the ubiquitin-proteasome system. This system marks proteins for degradation through the attachment of ubiquitin molecules, which signals the proteasome to break down the targeted protein.
NCT02 is currently being investigated for its potential application in pancreatic cancer treatment. [] Preclinical studies suggest that abrogating Cyclin K using NCT02 enhances the sensitivity of pancreatic cancer cells to GemTaxol (gemcitabine plus Taxol) and PARP inhibitors (olaparib or niraparib). [] This suggests that NCT02 may potentially improve the effectiveness of these existing chemotherapy drugs for pancreatic cancer.
CAS No.: 20304-47-6
CAS No.: 108347-97-3
CAS No.: 88492-29-9
CAS No.:
CAS No.: